
Fencamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fencamine-d3 is a synthetic compound that belongs to the class of phenethylamines. It is a deuterated derivative of fencamine, a psychostimulant drug. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of Fencamine-d3 involves several steps, starting with the preparation of the phenethylamine backbone. The deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to achieve high purity and yield.
Chemical Reactions Analysis
Fencamine-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fencamine-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is used to investigate the metabolic pathways and biological effects of phenethylamines.
Medicine: It is studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Fencamine-d3 involves its interaction with specific molecular targets and pathways. As a deuterated derivative of fencamine, it exerts its effects by modulating the activity of neurotransmitters in the brain. The deuterium atoms in this compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and dynamics compared to the non-deuterated form. This makes it a valuable tool for studying the effects of deuterium substitution on drug action and metabolism .
Comparison with Similar Compounds
Fencamine-d3 is unique due to its deuterium labeling, which distinguishes it from other phenethylamines. Similar compounds include:
Fencamine: The non-deuterated form, which has similar psychostimulant properties but different pharmacokinetics.
Methamphetamine: Another phenethylamine with potent stimulant effects, but without deuterium labeling.
Amphetamine: A widely studied stimulant with structural similarities to this compound but different biological effects.
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and altered metabolic pathways .
Properties
CAS No. |
1346598-20-6 |
|---|---|
Molecular Formula |
C20H28N6O2 |
Molecular Weight |
387.502 |
IUPAC Name |
1,3,7-trimethyl-8-[2-[1-phenylpropan-2-yl(trideuteriomethyl)amino]ethylamino]purine-2,6-dione |
InChI |
InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22)/i2D3 |
InChI Key |
PDTADBTVZXKSJM-BMSJAHLVSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Synonyms |
3,7-Dihydro-1,3,7-trimethyl-8-[[2-[methyl-d3(1-methyl-2-phenylethyl)amino]ethyl]amino]-1H-purine-2,6-dione; 8-[[2-[Methyl-d3(α-methylphenethyl)amino]ethyl]amino]_x000B_caffeine; Altimina; Altimine; N-8-Caffeyl-N’-methyl-N’-(α-methylphenethyl)_x000B_ethylenediami |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


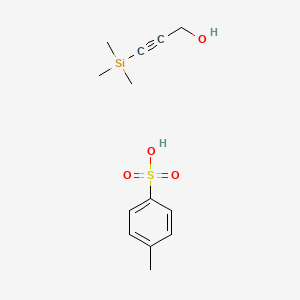
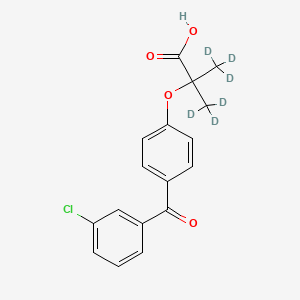
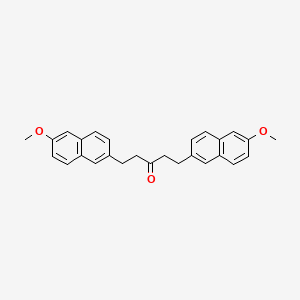
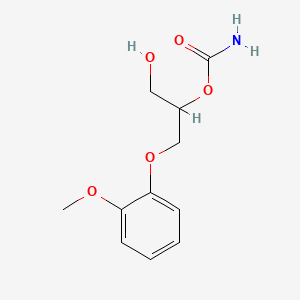
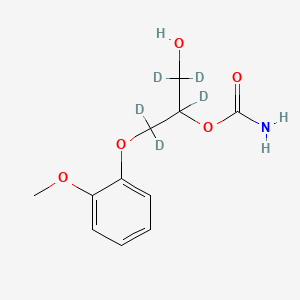
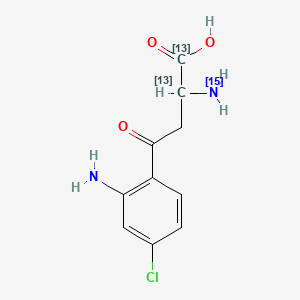

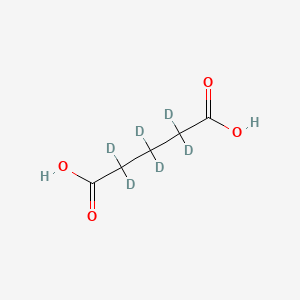
![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)
